5-tert-Butylresorcinol
Overview
Description
5-tert-Butylresorcinol is a chemical compound . It has the molecular formula C10H14O2 and a molecular weight of 166.217 .
Molecular Structure Analysis
The molecular structure of this compound includes a tert-butyl group attached to a resorcinol molecule . A study on the evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes provides some insights into the molecular structure . Another study on the synthesis, crystal structure, and DFT study of a related compound provides additional insights .Scientific Research Applications
Oxidation Reactions
- Copper(II)-Mediated Autoxidation : 5-tert-Butylresorcinol undergoes oxidation in the presence of copper(II), leading to products like 5-tert-butyl-2-hydroxy-1,4-benzoquinone. This reaction is indicative of the compound's potential in exploring oxidation mechanisms and creating specific quinone derivatives (Ling et al., 2003).
Catalysis and Selectivity in Chemical Reactions
- Enhancing Reaction Selectivity : Adjusting the surface chemistry of heteropolyacid-based alkylation catalysts can improve selectivity to 4-tert-butylresorcinol in tert-butylation reactions. This research is crucial for enhancing mono-alkylation at the expense of di-alkylation, showcasing the compound's role in fine-tuning chemical processes (Pezzotta et al., 2018).
Biotechnology and Bioengineering
- Biosynthesis of Key Intermediates : Carbonyl reductase from Rhodosporidium toruloides shows activity toward tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a compound structurally related to this compound. This enzymatic reaction is crucial for synthesizing key intermediates like (3R,5S)-CDHH, used in drugs such as atorvastatin and rosuvastatin (Liu et al., 2018).
Organic Synthesis and Materials Science
RNA Synthesis : The tert-butyldithiomethyl (DTM) group, a relative of tert-butylresorcinol, is used in RNA synthesis. This group is cleavable under reductive conditions and compatible with standard oligonucleotide synthesis, demonstrating the compound's versatility in biochemical research (Semenyuk et al., 2006).
Dye Adsorption : p-tert-butyl-calix[4]arene-based silica resins, related to this compound, show high efficacy in adsorbing azo dyes like reactive black-5 and reactive red-45. This highlights potential applications in environmental remediation and water treatment (Kamboh et al., 2011).
Photophysics and Quantum Dot Research
- Green Light Emitting Molecules : Novel molecules like 2TVPO, incorporating 4-tert-butylphenyl-1,3,4-oxadiazolyl units (structurally related to this compound), have been synthesized and studied for their photophysical properties. This research is significant for the development of light-emitting materials and their application in energy transfer processes (Pujar et al., 2017).
Environmental Chemistry and Toxicology
- Synthetic Phenolic Antioxidants (SPAs) : Studies on SPAs, which include compounds like this compound, focus on their environmental occurrence, human exposure, and toxicity. Understanding the environmental and health impacts of these compounds is essential for assessing their safety and regulating their use (Liu & Mabury, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-tert-butylbenzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,11-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIZPYZCDNKYBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191331 | |
Record name | 5-tert-Butylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3790-90-7 | |
Record name | 5-tert-Butylresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-tert-Butylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-TERT-BUTYLRESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CK02BI9LP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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